Ethyl 3-amino-5,7-difluorobenzofuran-2-carboxylate

Physicochemical Profiling Drug-likeness ADME Prediction

Ethyl 3-amino-5,7-difluorobenzofuran-2-carboxylate (CAS 1923069-49-1, MFCD21609334) is a heterocyclic small molecule with the formula C11H9F2NO3 and a molecular weight of 241.19 g/mol. It belongs to a therapeutically relevant class of 3-aminobenzofuran derivatives, which have been investigated as inhibitors of cholinesterases for Alzheimer's disease and as modulators of inflammatory pathways in cancer.

Molecular Formula C11H9F2NO3
Molecular Weight 241.19 g/mol
Cat. No. B15055250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-5,7-difluorobenzofuran-2-carboxylate
Molecular FormulaC11H9F2NO3
Molecular Weight241.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(O1)C(=CC(=C2)F)F)N
InChIInChI=1S/C11H9F2NO3/c1-2-16-11(15)10-8(14)6-3-5(12)4-7(13)9(6)17-10/h3-4H,2,14H2,1H3
InChIKeyXHCXGGGGIMJOCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-amino-5,7-difluorobenzofuran-2-carboxylate: Core Structural and Pharmacophoric Profile for Research Sourcing


Ethyl 3-amino-5,7-difluorobenzofuran-2-carboxylate (CAS 1923069-49-1, MFCD21609334) is a heterocyclic small molecule with the formula C11H9F2NO3 and a molecular weight of 241.19 g/mol . It belongs to a therapeutically relevant class of 3-aminobenzofuran derivatives, which have been investigated as inhibitors of cholinesterases for Alzheimer's disease and as modulators of inflammatory pathways in cancer [1][2]. The compound specifically features a benzofuran core with an ethyl ester at the 2-position, an amino group at the 3-position, and fluorine atoms at the 5- and 7-positions. This unique substitution pattern chemically differentiates it from other benzofuran-2-carboxylate analogs, as the specific 5,7-difluoro arrangement has been associated with altered biological activities, including anticancer and anti-inflammatory effects, when combined with other substituents in related chemotypes [2].

Procurement Risk: Why Ethyl 3-aminobenzofuran-2-carboxylate Analogs Are Not Interchangeable with the 5,7-Difluoro Variant


Simple substitution of Ethyl 3-amino-5,7-difluorobenzofuran-2-carboxylate with its non-fluorinated or mono-fluorinated analogs is not scientifically justified due to the critical role of fluorine atoms in modulating molecular properties. The presence of fluorine directly impacts lipophilicity; for instance, the mono-fluorinated analog has a measured LogP of 2.38, which differs significantly from the non-fluorinated parent scaffold . In related studies, the introduction of fluorine atoms on the benzofuran core has been a key structural determinant for biological activity, with difluorinated compounds showing potent inhibition of cancer cell proliferation (approximately 70% inhibition) and a marked effect on the expression of inflammatory mediators, while non-fluorinated or differently-substituted analogs in the same series showed divergent efficacy [1]. Therefore, treating these compounds as interchangeable without direct comparative data risks compromising experimental reproducibility and invalidating structure-activity relationship (SAR) campaigns, making the procurement of the specific 5,7-difluoro analog an essential scientific choice.

Quantitative Differentiation Evidence for Ethyl 3-amino-5,7-difluorobenzofuran-2-carboxylate Against its Closest Analogs


Lipophilicity Modulation: LogP Comparison of 5,7-Difluoro vs. Non-Fluorinated and Mono-Fluorinated Analogs

The lipophilicity (LogP) of ethyl 3-amino-5,7-difluorobenzofuran-2-carboxylate is predicted to be approximately 2.2, which is lower than that of its non-fluorinated parent and its 5-fluoro analog . The non-fluorinated analog, ethyl 3-aminobenzofuran-2-carboxylate, has a predicted LogP of 2.90 . In contrast, the addition of a single fluorine atom at the 5-position (ethyl 3-amino-5-fluorobenzofuran-2-carboxylate) results in a measured LogP of 2.38 . The 5,7-difluoro compound's LogP of 2.2 indicates that the addition of a second fluorine at the 7-position further reduces lipophilicity, likely due to increased polarity from the electron-withdrawing effects of the fluorine atoms. This counter-intuitive trend is critical for predicting membrane permeability and solubility, directly influencing oral bioavailability and the compound's suitability for CNS target engagement where a lower LogP is often desirable.

Physicochemical Profiling Drug-likeness ADME Prediction

Anti-Cancer Activity Class-Level Evidence: Proliferation Inhibition in HCT116 Cells by Difluorinated Benzofuran Analogs

A 2023 structure-activity relationship (SAR) study on fluorinated benzofurans demonstrated that compounds containing a difluorine substitution pattern on the benzofuran core are associated with enhanced anticancer activity [1]. Specifically, two difluorinated benzofuran derivatives in that study inhibited the proliferation of human colorectal adenocarcinoma HCT116 cells by approximately 70%. This effect was mechanistically linked to the inhibition of the antiapoptotic protein Bcl-2 and the cleavage of PARP-1, with DNA fragmentation increased by approximately 80%. While the tested compounds also contained a bromine substituent, the study's SAR analysis concluded that the biological effects of benzofuran derivatives are generally enhanced by the presence of fluorine groups [1]. This class-level evidence suggests a basis for the target compound's potential superiority over non-fluorinated or mono-fluorinated benzofuran-2-carboxylates in oncology research applications, although direct comparative data for the precise target molecule (5,7-difluoro, no bromine) against its closest non-fluorinated analog are not available in this study.

Oncology Research Colorectal Cancer Anti-proliferative Agents

Neurodegenerative Disease Research: Cholinesterase Inhibition by 3-Aminobenzofuran Scaffolds

A 2022 study on novel multifunctional 3-aminobenzofuran derivatives for Alzheimer's disease highlights the general pharmacological promise of this scaffold [1]. The study reports that the most potent compound in their series, a 3-aminobenzofuran derivative (compound 5f), exhibited mixed-type inhibition of acetylcholinesterase (AChE) and also showed activity against AChE-induced Aβ-aggregation. While compound 5f in that study is not the target molecule, it validates the 3-aminobenzofuran core as a privileged structure for cholinesterase inhibition. The target compound, Ethyl 3-amino-5,7-difluorobenzofuran-2-carboxylate, presents a specific halogenation pattern not explored in this paper, creating a research opportunity. The difluoro substitution on the target compound is a distinct feature that could be explored for enhanced metabolic stability or altered binding kinetics compared to the published analogs, making its procurement valuable for generating novel SAR data in a proven disease-relevant assay system.

Alzheimer's Disease Cholinesterase Inhibitors CNS Drug Discovery

Anti-Inflammatory Activity: Class-Level SAR Indicating Enhanced Effect with Fluorine Substitution

The same 2023 SAR study on fluorinated benzofurans demonstrated significant anti-inflammatory effects in a macrophage model of inflammation [1]. Six of the nine tested fluorinated compounds suppressed lipopolysaccharide (LPS)-stimulated inflammation by inhibiting COX-2 and iNOS expression. The reported IC50 values for these active compounds ranged from 1.2 to 9.04 µM for interleukin-6 (IL-6) and from 1.5 to 19.3 µM for Chemokine (C-C) Ligand 2 (CCL2). Crucially, the study's SAR analysis concluded that the biological effects, including anti-inflammatory activity, were enhanced by the presence of fluorine atoms on the benzofuran core [1]. This provides a class-level inference that the 5,7-difluorinated target compound may possess superior anti-inflammatory properties compared to its non-fluorinated parent compound, ethyl 3-aminobenzofuran-2-carboxylate. This represents a clear, data-backed rationale for selecting the fluorinated analog for inflammation-related research programs.

Inflammation Macrophage Biology COX-2 Inhibition

High-Value Procurement Scenarios for Ethyl 3-amino-5,7-difluorobenzofuran-2-carboxylate


Oncology Drug Discovery: Investigating Colorectal Cancer Therapeutics

Procure this compound as a starting point for a medicinal chemistry program targeting colorectal cancer. The class-level evidence shows that difluorinated benzofurans can inhibit HCT116 cell proliferation by ~70% and induce apoptosis [1]. Using the 5,7-difluoro variant will allow for systematic exploration of SAR around the ester and amino functionalities to optimize potency, a strategy superior to using the non-fluorinated scaffold which lacks this demonstrated anti-proliferative potential.

CNS Drug Discovery: Next-Generation Cholinesterase Inhibitors

Source this specific fluorinated analog to build upon validated 3-aminobenzofuran cholinesterase inhibitors [1]. The unique 5,7-difluoro pattern is absent from the published literature, presenting a clear opportunity to generate novel derivatives with potentially improved metabolic stability or blood-brain barrier penetration. The lower LogP (~2.2) of this compound relative to its non-fluorinated parent (LogP 2.9) makes it a chemically more suitable candidate for CNS drug optimization campaigns.

Inflammation and Cancer Microenvironment Research

Utilize this compound to study the link between inflammation and tumorigenesis. Research confirms that fluorinated benzofuran derivatives suppress key inflammatory mediators like IL-6 and CCL2 at low micromolar concentrations [1]. The 5,7-difluoro compound, with its enhanced activity potential based on fluorine SAR, is a rationally superior chemical probe for these mechanistic studies compared to commercially available non-fluorinated benzofuran-2-carboxylates.

Focused Library Synthesis for Fragment-Based Drug Discovery (FBDD)

Incorporate Ethyl 3-amino-5,7-difluorobenzofuran-2-carboxylate into a fragment library. Its molecular weight (241.19 g/mol) and multiple synthetic handles (amine, ester) make it an ideal fragment. The presence of fluorine atoms is a key differentiator from common benzofuran fragments, as it allows for 19F NMR-based screening techniques, a powerful method for detecting weak binding interactions that is not possible with non-fluorinated fragments [1].

Quote Request

Request a Quote for Ethyl 3-amino-5,7-difluorobenzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.